molecular formula C23H26N6O3 B11511404 N-{1-[(4-methoxyphenyl)carbamoyl]cyclohexyl}-N-methyl-4-(1H-tetrazol-1-yl)benzamide

N-{1-[(4-methoxyphenyl)carbamoyl]cyclohexyl}-N-methyl-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11511404
M. Wt: 434.5 g/mol
InChI Key: MNKDAGJRICLLBN-UHFFFAOYSA-N
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Description

N-{1-[(4-METHOXYPHENYL)CARBAMOYL]CYCLOHEXYL}-N-METHYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is an organic compound with a complex structure that includes a methoxyphenyl group, a cyclohexyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-METHOXYPHENYL)CARBAMOYL]CYCLOHEXYL}-N-METHYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as the methoxyphenyl isocyanate and the cyclohexylamine. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-METHOXYPHENYL)CARBAMOYL]CYCLOHEXYL}-N-METHYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[(4-METHOXYPHENYL)CARBAMOYL]CYCLOHEXYL}-N-METHYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{1-[(4-METHOXYPHENYL)CARBAMOYL]CYCLOHEXYL}-N-METHYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[(4-METHOXYPHENYL)CARBAMOYL]CYCLOHEXYL}-N-METHYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
  • **N-{1-[(4-METHOXYPHENYL)CARBAMOYL]CYCLOHEXYL}-N-METHYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

Uniqueness

The uniqueness of N-{1-[(4-METHOXYPHENYL)CARBAMOYL]CYCLOHEXYL}-N-METHYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H26N6O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-[1-[(4-methoxyphenyl)carbamoyl]cyclohexyl]-N-methyl-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C23H26N6O3/c1-28(21(30)17-6-10-19(11-7-17)29-16-24-26-27-29)23(14-4-3-5-15-23)22(31)25-18-8-12-20(32-2)13-9-18/h6-13,16H,3-5,14-15H2,1-2H3,(H,25,31)

InChI Key

MNKDAGJRICLLBN-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)N2C=NN=N2)C3(CCCCC3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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